molecular formula C10H8FNO B3041852 7-Acetyl-4-fluoroindole CAS No. 389628-35-7

7-Acetyl-4-fluoroindole

Cat. No. B3041852
CAS RN: 389628-35-7
M. Wt: 177.17 g/mol
InChI Key: DVSWFQDZXLLGNY-UHFFFAOYSA-N
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Description

7-Acetyl-4-fluoroindole is a chemical compound with the formula C10H8FNO. It contains a total of 21 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Acetyl-4-fluoroindole are not detailed, indole derivatives have been shown to play a significant role in various chemical reactions. For instance, halogenated indoles can resensitize Pseudomonas aeruginosa PAO1 to aminoglycoside antibiotics .

Safety and Hazards

While specific safety data for 7-Acetyl-4-fluoroindole is not available, safety data for similar compounds, such as 4-Fluoroindole and 7-Fluoroindole, suggest that these compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 7-Acetyl-4-fluoroindole and similar compounds are promising. For instance, Escherichia coli has been shown to adapt metabolically to 6- and 7-fluoroindole, suggesting potential for further exploration of the mechanisms underlying fluorine-based life . Additionally, halogenated indoles in combination with aminoglycoside antibiotics could be more effective than antibiotics alone against P. aeruginosa PAO1 .

properties

IUPAC Name

1-(4-fluoro-1H-indol-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)7-2-3-9(11)8-4-5-12-10(7)8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWFQDZXLLGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)F)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetyl-4-fluoroindole

Synthesis routes and methods

Procedure details

To an oven dried 250 ml flask was charged with CH3MgBr (16.7 ml, 50 mmol, 3 M in Et2O) at r.t. under N2. It was then cooled down to −18° C. in a NaCl/ice bath, and 7-cyano-4-fluoroindole (2.0 g, 12.5 mmol) in dry THF (100 ml) was added dropwise using an addition funnel over 45 min. After 10 min, the reaction mixture was allowed to warm to r.t., and stirred for 2 hr. The reaction was slowly quenched with 5% sulfuric acid and the mixture stirred for 10 min. The reaction mixture was concentrated in vacuo and the residue poured into CHCl3 (150 ml). After neutralization with aqueous NH3 (50 ml), water (100 ml) was added, and the two layers were separated using a separation funnel. The aqueous layer was back extracted with CHCl3 (2×100 ml), and the combined organic extracts washed with H2O (100 ml), brine (100 ml), and dried (MgSO4). After evaporation in vacuo, the resulted crude compound was purified by flash chromatography (20% EtOAc/Hexane) to give 7-acetyl-4-fluoroindole (1.3 g, 59%) as a light gray solid. 1H NMR: (CDCl3) δ 10.55 (b s, 1H), 7.76 (dd, J=4.8, 8.3, 1H), 7.31 (app t, J=2.7, 1H), 6.83 (dd, J=8.4, 9.6, 1H), 6.67 (app t, J=2.9, 1H), 2.68 (s, 3H); HPLC Rt=1.343.
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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